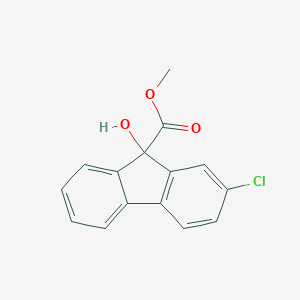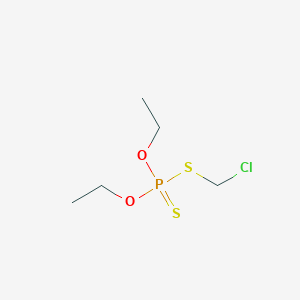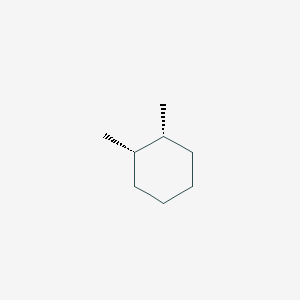![molecular formula C19H30N4O2S2 B165984 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea CAS No. 137783-15-4](/img/structure/B165984.png)
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea
説明
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential use in various scientific research applications. In
科学的研究の応用
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has been extensively studied for its potential use in various scientific research applications. Some of the most notable applications include:
1. Cancer Research: This compound has shown potential in cancer research as it has been found to inhibit the growth of cancer cells.
2. Neurological Disorders: This compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has been found to have anti-inflammatory properties, which makes it a potential candidate for treating various inflammatory diseases.
作用機序
The mechanism of action of 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea involves the inhibition of specific enzymes and proteins in the body. This inhibition leads to the desired effect of the compound, such as the inhibition of cancer cell growth or the reduction of inflammation.
Biochemical and Physiological Effects:
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has been found to have various biochemical and physiological effects. Some of the most notable effects include:
1. Inhibition of cancer cell growth
2. Reduction of inflammation
3. Improvement in cognitive function
4. Reduction in oxidative stress
実験室実験の利点と制限
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has various advantages and limitations for lab experiments. Some of the advantages include:
1. It is a potent compound with a high level of activity.
2. It has a specific mechanism of action, which makes it a valuable tool in scientific research.
3. It has been extensively studied, and its effects are well-documented.
Some of the limitations of this compound include:
1. It can be difficult to synthesize, which can limit its availability for lab experiments.
2. It may have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are various future directions for the study of 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea. Some of the most notable directions include:
1. Further studies on the potential use of this compound in cancer research, including clinical trials.
2. Investigation of the compound's potential in treating neurological disorders.
3. Development of more efficient synthesis methods for this compound.
4. Exploration of the compound's potential in treating other diseases such as autoimmune disorders.
Conclusion:
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea is a valuable compound with unique properties that make it a valuable tool in scientific research. Its potential use in cancer research, neurological disorders, and inflammation has been extensively studied, and its effects are well-documented. While there are limitations to its use, the future directions for the study of this compound are promising, and further research is needed to fully understand its potential.
特性
CAS番号 |
137783-15-4 |
|---|---|
製品名 |
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea |
分子式 |
C19H30N4O2S2 |
分子量 |
410.6 g/mol |
IUPAC名 |
1-[4-(cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea |
InChI |
InChI=1S/C19H30N4O2S2/c24-27(25,23-19(26)22-16-10-6-3-7-11-16)18-14-20-13-12-17(18)21-15-8-4-1-2-5-9-15/h12-16H,1-11H2,(H,20,21)(H2,22,23,26) |
InChIキー |
FIIQKQAZIRPFIC-UHFFFAOYSA-N |
異性体SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
正規SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
その他のCAS番号 |
137783-15-4 |
同義語 |
BM 11 BM-11 N-((4-cycloheptylamino-3-pyridyl)sulfonyl)-N'-(cyclohexyl)thiourea |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

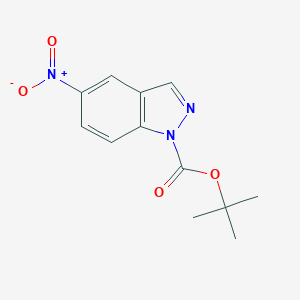
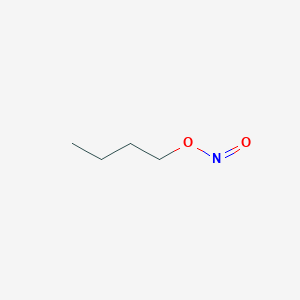
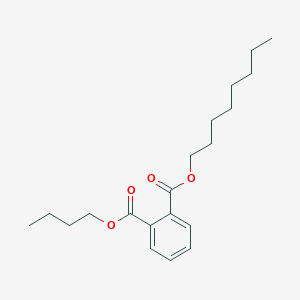


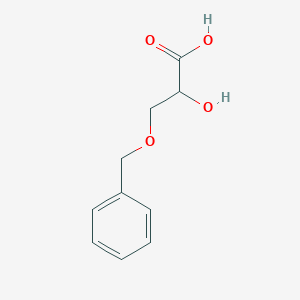

![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)

